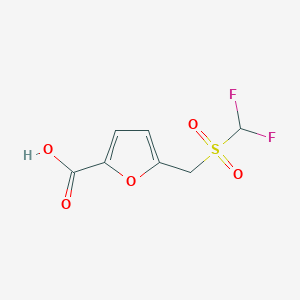

5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC17184412

Molecular Formula: C7H6F2O5S

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F2O5S |

|---|---|

| Molecular Weight | 240.18 g/mol |

| IUPAC Name | 5-(difluoromethylsulfonylmethyl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F2O5S/c8-7(9)15(12,13)3-4-1-2-5(14-4)6(10)11/h1-2,7H,3H2,(H,10,11) |

| Standard InChI Key | MHYQIEBLGBYRJF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C(F)F |

Introduction

5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.19 g/mol. It is part of a class of furan derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a furan ring substituted with a difluoromethanesulfonylmethyl group and a carboxylic acid functional group.

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C7H6F2O3S |

| Molecular Weight | 208.19 g/mol |

| IUPAC Name | 5-(difluoromethylsulfanylmethyl)furan-2-carboxylic acid |

| PubChem CID | 25489730 |

| InChI Key | QUJDUFZQRQXIQK-UHFFFAOYSA-N |

The compound's structure allows for potential interactions with biological systems, making it a candidate for further exploration in medicinal chemistry.

Synthesis and Preparation

The synthesis of this compound typically involves the introduction of the difluoromethanesulfonylmethyl group onto a furan ring followed by carboxylation. The process may require:

-

Starting materials such as furan derivatives and difluoromethane sulfonyl chloride.

-

Catalysts or reagents like bases (e.g., sodium hydroxide) to facilitate substitution reactions.

-

Controlled reaction conditions to ensure selective functionalization.

Further studies are required to optimize the yield and purity of this compound during synthesis.

Applications and Potential Uses

This compound's unique structure suggests potential applications in various fields:

-

Pharmaceuticals: The presence of the difluoromethanesulfonyl group can enhance bioavailability and metabolic stability, making it a promising scaffold for drug development.

-

Agrochemicals: Furan derivatives are often explored for their pesticidal properties, and this compound could be investigated for controlling pests or pathogens.

-

Materials Science: Its chemical stability may make it suitable for use in advanced materials or coatings.

Analytical Data

For characterization, techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used:

| Technique | Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons on the furan ring and methylene protons in the sulfonyl group. |

| 13C NMR | Peaks indicating carbon atoms in the furan ring, carboxylic group, and difluoromethyl moiety. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume